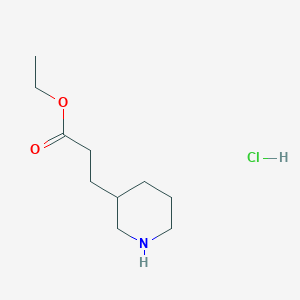

Ethyl 3-(piperidin-3-yl)propanoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 3-piperidin-3-ylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)6-5-9-4-3-7-11-8-9;/h9,11H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRCKVQDAJMIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019852-05-1 | |

| Record name | 3-Piperidinepropanoic acid, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019852-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-(piperidin-3-yl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(piperidin-3-yl)propanoate hydrochloride typically involves the esterification of 3-(piperidin-3-yl)propanoic acid with ethanol in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(piperidin-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(piperidin-3-yl)propanoic acid.

Reduction: Formation of 3-(piperidin-3-yl)propanol.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(piperidin-3-yl)propanoate hydrochloride is primarily investigated for its potential use in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic agents in neuropharmacology.

- Neuropharmacological Studies : Compounds containing piperidine rings are often associated with central nervous system activity. Preliminary studies suggest that this compound may exhibit analgesic and anxiolytic effects due to its interaction with neurotransmitter systems .

Organic Synthesis

The compound serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, such as:

- Hydrogenation : This process reduces double bonds in the molecule, allowing for the formation of derivatives with different biological activities.

- Substitution Reactions : These reactions involve replacing functional groups to create new compounds tailored for specific applications .

Biochemical Research

Research has focused on understanding the interactions of this compound with enzymes and proteins. Its ability to enhance solubility makes it suitable for biological assays and studies.

Mechanism of Action

The mechanism of action of ethyl 3-(piperidin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Structural Analogues with Piperidine/Pyridine Substituents

Key Observations :

- Piperidine vs. Pyridine : The piperidine ring in the target compound provides a saturated nitrogen heterocycle, enhancing conformational flexibility compared to the aromatic pyridine in dihydrochloride analogs (e.g., ). This difference may influence bioavailability and receptor binding.

- Aromatic vs. Aliphatic Amines: Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride () contains a primary amine on a benzyl group, contrasting with the secondary amine in the piperidine derivative. This affects solubility and metabolic stability.

Functional Group Variations

- Amino Substituents: Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride () and its nitro analog () feature aromatic amino groups, which may enhance π-π stacking interactions in target binding compared to the aliphatic piperidine moiety.

- Ester Stability : The ethyl ester group is common across all compounds, but its hydrolysis rate may vary depending on substituent electronic effects. For example, electron-withdrawing groups (e.g., nitro in ) could accelerate ester hydrolysis relative to electron-donating groups (e.g., methoxy in ).

Biological Activity

Ethyl 3-(piperidin-3-yl)propanoate hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique piperidine ring substitution, which influences its reactivity and biological interactions. The compound's structure can be represented as follows:

- Molecular Formula : C10H19ClN2O2

- Molecular Weight : 221.73 g/mol

The presence of the piperidine ring is significant as it is often associated with various pharmacological effects, particularly in neuropharmacology.

The biological activity of this compound is primarily attributed to its role as a ligand for various receptors and enzymes. It has been shown to interact with neurotransmitter systems, which may lead to:

- Analgesic Effects : Preliminary studies indicate potential pain-relieving properties.

- Anxiolytic Effects : The compound may exhibit anxiety-reducing capabilities through modulation of neurotransmitter pathways.

The specific pathways and targets involved in these actions are still under investigation, but the compound's ability to bind to molecular targets suggests a multifaceted mechanism of action.

Neuropharmacological Applications

Research has highlighted the potential of this compound in neuropharmacology. Compounds with piperidine structures are frequently studied for their central nervous system activity. A study indicated that derivatives of this compound could modulate neurotransmitter systems, potentially leading to therapeutic applications in treating anxiety and pain disorders.

Inhibitory Activity Against PI3-Kinase

Recent patent literature has identified this compound as a selective inhibitor of Class I PI3-kinase enzymes, particularly the PI3Kα isoform. This inhibition is significant as it may contribute to anti-tumor activity by preventing uncontrolled cellular proliferation associated with various cancers . The following table summarizes the inhibitory effects observed:

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds, such as ethyl 3-(piperidin-2-yl)propanoate hydrochloride and ethyl 3-(pyridin-2-ylamino)propanoate. Each exhibits unique properties due to variations in their piperidine or pyridine structures, influencing their biological activities and applications .

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Piperidine at position 3 | Analgesic, Anxiolytic |

| Ethyl 3-(piperidin-2-yl)propanoate hydrochloride | Piperidine at position 2 | Varies based on substitution |

| Ethyl 3-(pyridin-2-ylamino)propanoate | Pyridine ring | Antitumor properties |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Ethyl 3-(piperidin-3-yl)propanoate hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators (e.g., P95 for low exposure; OV/AG/P99 for higher concentrations) and chemical-resistant gloves. Use EN 166-compliant eye protection .

- Storage : Store in a dry environment at 2–8°C, away from ignition sources, and ensure containers are tightly sealed to prevent moisture absorption or aerosol formation .

- Spill Management : Evacuate the area, use non-sparking tools to collect material, and dispose of it as hazardous waste. Avoid dust generation and ensure adequate ventilation .

Q. What synthetic routes are used to prepare this compound?

- Methodological Answer :

- A common approach involves Michael addition , as demonstrated in the synthesis of structurally similar piperidine derivatives. For example, ethyl 2-benzylacrylate reacts with a piperidine precursor under basic conditions, followed by acidification with HCl gas to yield the hydrochloride salt. Critical parameters include temperature control (20–25°C), stoichiometric ratios, and inert atmosphere to prevent side reactions .

- Post-synthesis purification typically involves recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis : H and C NMR are used to confirm the piperidine ring structure and ester functionality. For example, the piperidinyl protons appear as multiplet signals at δ 2.5–3.5 ppm, while the ethyl ester group shows a triplet near δ 1.2 ppm (CH) and a quartet at δ 4.1 ppm (CH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak [M+H] at m/z 232.1443 (calculated for CHNO·HCl). Fragmentation patterns help identify the piperidine and propanoate moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., HSQC NMR for H-C coupling and GC-FID/MS for purity assessment). For instance, HSQC can clarify ambiguous proton assignments in crowded spectral regions, while GC-FID quantifies volatile impurities .

- Dynamic NMR Experiments : Use variable-temperature NMR to distinguish between conformational isomers (e.g., chair vs. boat forms of the piperidine ring) that may cause split signals .

Q. What strategies minimize by-products during synthesis of this compound?

- Methodological Answer :

- Catalyst Optimization : Use heterogeneous metal catalysts (e.g., Pd/C) to enhance reductive stabilization of intermediates, reducing undesired polymerization or oxidation by-products .

- Reaction Monitoring : Employ in-situ FTIR or HPLC to track reaction progress. Terminate the reaction at >90% conversion to avoid side reactions like ester hydrolysis .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- pH Stability Studies : Conduct accelerated degradation tests in buffered solutions (pH 1–13). The compound is most stable at pH 4–6, with hydrolysis dominating under alkaline conditions (pH >10), producing 3-(piperidin-3-yl)propanoic acid .

- Thermal Analysis : TGA/DSC reveals decomposition onset at 180°C. Storage at ≤8°C is critical to prevent thermal degradation .

Analytical and Experimental Design Considerations

Q. What analytical methods are recommended for quantifying impurities in this compound?

- Methodological Answer :

- HPLC-UV/ELSD : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (5–95% over 20 min) to separate and quantify impurities. Detection limits of 0.1% can be achieved .

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C, H, N, and Cl content (e.g., C: 49.3%, H: 7.8%, N: 5.7%, Cl: 14.5%) .

Q. How can researchers design stability-indicating assays for long-term storage studies?

- Methodological Answer :

- ICH Guidelines : Follow Q1A(R2) protocols, storing samples at 25°C/60% RH, 40°C/75% RH, and 2–8°C. Assess appearance, potency, and impurities at 0, 3, 6, and 12 months .

- Forced Degradation : Expose the compound to UV light (ICH Q1B), oxidative (HO), and hydrolytic conditions to identify degradation pathways and validate assay specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.